7-Chloro-5H-thiazolo[3,2-A]pyrimidin-5-one
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Overview
Description
7-Chloro-5H-thiazolo[3,2-A]pyrimidin-5-one is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry due to its diverse biological activities. This compound is part of the thiazolo[3,2-A]pyrimidine family, which is known for its structural similarity to purine bases, making it a potential purine antagonist .
Biochemical Analysis
Biochemical Properties
It is known that thiazolo[3,2-A]pyrimidin-5-one derivatives have been associated with a wide range of biological activities, including antibacterial and antitubercular activities .
Cellular Effects
Some thiazolo[3,2-A]pyrimidin-5-one derivatives have shown significant antiproliferative effects against certain cancer cell lines .
Preparation Methods
The synthesis of 7-Chloro-5H-thiazolo[3,2-A]pyrimidin-5-one typically involves the cyclization of 6-substituted-2-thiouracils with substituted phenacyl halides. The reaction proceeds through the formation of S-alkylated derivatives, followed by intramolecular cyclization . Industrial production methods may involve optimizing reaction conditions such as temperature and solvent choice to maximize yield and purity .
Chemical Reactions Analysis
7-Chloro-5H-thiazolo[3,2-A]pyrimidin-5-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction of nitro groups on the compound can yield amino derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the 7-chloro position, to form various derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas in the presence of a catalyst, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry: It serves as a building block for synthesizing more complex molecules.
Mechanism of Action
The mechanism of action of 7-Chloro-5H-thiazolo[3,2-A]pyrimidin-5-one involves its interaction with biological targets such as enzymes and receptors. Its structural similarity to purine bases allows it to act as a purine antagonist, potentially inhibiting the activity of enzymes involved in DNA and RNA synthesis . This inhibition can lead to the disruption of cellular processes in bacteria, viruses, and cancer cells.
Comparison with Similar Compounds
7-Chloro-5H-thiazolo[3,2-A]pyrimidin-5-one can be compared with other thiazolo[3,2-A]pyrimidine derivatives, such as:
5H-thiazolo[3,2-A]pyrimidin-3(2H)-one: Known for its high reactivity towards electrophilic reagents.
2-substituted thiazolo[3,2-A]pyrimidines: These compounds exhibit high antitumor, antibacterial, and anti-inflammatory activities.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
7-chloro-[1,3]thiazolo[3,2-a]pyrimidin-5-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3ClN2OS/c7-4-3-5(10)9-1-2-11-6(9)8-4/h1-3H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTDIFMCSMLMWTQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC2=NC(=CC(=O)N21)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3ClN2OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.62 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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